
Diisopropyl azodicarboxylate
Overview
Description
Diisopropyl azodicarboxylate is the diisopropyl ester of azodicarboxylic acid. It is an orange liquid with the chemical formula C8H14N2O4 and a molar mass of 202.21 g/mol . This compound is widely used as a reagent in organic synthesis, particularly in the Mitsunobu reaction, where it serves as an oxidizer of triphenylphosphine to triphenylphosphine oxide .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisopropyl azodicarboxylate can be synthesized using isopropyl chloroformate and hydrazine as starting materials. The process involves the preparation of diisopropyl hydrazine-1,2-dicarboxylate, which is then oxidized with hydrogen peroxide to form this compound . Another method involves the reaction of carbazic acid isopropyl ester with diethyl carbonate under nitrogen protection, followed by oxidation with bromine and hydrogen peroxide .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process includes steps such as the addition of reagents under anhydrous conditions, temperature control, and purification through filtration and extraction .
Chemical Reactions Analysis
Types of Reactions: Diisopropyl azodicarboxylate undergoes various types of reactions, including oxidation, reduction, and substitution. It is commonly used in the Mitsunobu reaction, where it oxidizes triphenylphosphine to triphenylphosphine oxide . It also participates in aza-Baylis-Hillman reactions with acrylates and acrylonitrile .
Common Reagents and Conditions:
Oxidation: this compound is used with triphenylphosphine in the Mitsunobu reaction.
Reduction: It can be reduced to form hydrazides under specific conditions.
Substitution: It can serve as a selective deprotectant of N-benzyl groups in the presence of other protecting groups.
Major Products Formed:
Mitsunobu Reaction: Triphenylphosphine oxide.
Aza-Baylis-Hillman Reaction: Aza-Baylis-Hillman adducts with acrylates.
Scientific Research Applications
Key Applications
-
Organic Synthesis
- Mitsunobu Reaction : DIAD is extensively used in the Mitsunobu reaction to convert alcohols into their corresponding aldehydes or ketones. It oxidizes triphenylphosphine to triphenylphosphine oxide, facilitating nucleophilic substitutions .
- Aza-Baylis-Hillman Reaction : It also plays a role in generating aza-Baylis-Hillman adducts with acrylates, expanding its utility in complex molecule synthesis .
- Polymer Chemistry
- Biological Applications
- Industrial Uses
Case Studies and Experimental Data
Mechanism of Action
Diisopropyl azodicarboxylate exerts its effects through its ability to undergo oxidation and reduction reactions. In the Mitsunobu reaction, it oxidizes triphenylphosphine to triphenylphosphine oxide, facilitating the formation of esters, ethers, and other compounds . The thermal decomposition mechanism involves the breaking of C-O, C-C, and N=N bonds, leading to the formation of final products such as water and carbon dioxide .
Comparison with Similar Compounds
Diethyl azodicarboxylate: Similar to diisopropyl azodicarboxylate but less hindered, making it more likely to form hydrazide byproducts.
Di-tert-butyl azodicarboxylate: Another ester of azodicarboxylic acid with different steric properties.
Diphenyl phosphoryl azide: Used in similar reactions but with different reactivity and selectivity.
Uniqueness: this compound is preferred over diethyl azodicarboxylate in certain reactions due to its increased steric hindrance, which reduces the formation of unwanted byproducts . Its selective deprotecting ability and versatility in various organic reactions make it a valuable reagent in synthetic chemistry .
Biological Activity
Diisopropyl azodicarboxylate (DIAD) is a versatile compound widely utilized in organic synthesis, particularly in reactions such as the Mitsunobu reaction and the generation of aza-Baylis-Hillman adducts. Its biological activity has garnered attention due to its potential applications in pharmaceuticals and other biological systems. This article explores the biological activity of DIAD, focusing on its mechanisms, applications, and relevant research findings.
DIAD is the diisopropyl ester of azodicarboxylic acid, characterized by its ability to act as a hydride acceptor in various reactions. It is often preferred over diethyl azodicarboxylate (DEAD) due to its steric hindrance, which reduces the likelihood of forming hydrazide byproducts during reactions . The compound can decompose to generate free radicals, making it useful in initiating polymerization reactions .
Applications in Organic Synthesis
- Mitsunobu Reaction : DIAD is frequently employed with triphenylphosphine as a reagent to facilitate nucleophilic substitutions. This reaction is crucial for synthesizing complex organic molecules.
- Aza-Baylis-Hillman Reaction : It serves as a key reagent in generating aza-Baylis-Hillman adducts with acrylates, which are important intermediates in organic synthesis .
- Pharmaceutical Synthesis : DIAD has been utilized in the synthesis of various pharmaceuticals, including Bifenazate (Floramite®), showcasing its relevance in drug development .
Case Studies and Experimental Data
Recent studies have highlighted the biological implications of DIAD:
- Hydroacylation Reactions : A study demonstrated that light-accelerated hydroacylation using DIAD can yield acyl hydrazides from aldehydes with high efficiency. The reaction was conducted under environmentally friendly conditions using water as a solvent, achieving conversion rates up to 100% within hours .
Entry | Irradiation Source (nm) | Reaction Time (h) | Conversion (%) |
---|---|---|---|
1 | 370 | 21 | 100 |
2 | 390 | 3 | 100 |
3 | 427 | 5 | 100 |
- Reactivity with Phosphorus Compounds : Research explored the reactivity of DIAD with phosphorus(III) compounds, revealing novel phosphinimine-carbamate-type products. These findings were supported by X-ray crystallography and NMR spectroscopy, indicating diverse modes of reactivity that could be exploited for synthesizing biologically relevant compounds .
- Islet Cell Replication : In another study, DIAD was used in conjunction with diphenylphosphorylazide to promote replication of rodent and porcine islet β-cells. This suggests potential applications for DIAD in diabetes treatment by enhancing β-cell proliferation .
Safety and Handling
DIAD is classified as a self-reactive substance due to its propensity for thermal runaway under certain conditions. Proper handling and storage protocols are essential to mitigate risks associated with its exothermic decomposition characteristics .
Q & A
Basic Research Questions
Q. What are the optimal laboratory conditions for synthesizing DIAD with high yield?
DIAD is synthesized via oxidation of diisopropyl hydrazine-1,2-dicarboxylate using hydrogen peroxide. Key parameters include:
- Molar ratio : 1:1.1 (hydrazine derivative: H₂O₂)
- Temperature : -5 to 5°C to minimize side reactions
- Reaction time : 2 hours
- Solvent : Ether for intermediate preparation
This method achieves a yield of 90.7% , with structural confirmation via IR and ¹H NMR .
Parameter | Optimal Condition |
---|---|
Molar Ratio | 1:1.1 |
Temperature | -5–5°C |
Time | 2 hours |
Yield | 90.7% |
Q. What safety protocols are critical when handling DIAD in laboratory settings?
DIAD is classified as an environmentally hazardous substance (UN 3082) and requires:
- Storage : 2–8°C in airtight containers to prevent decomposition .
- Decomposition products : Non-toxic gases (e.g., CO₂, N₂), but rapid decomposition above 120°C poses explosion risks .
- PPE : Gloves, goggles, and fume hoods to avoid inhalation/contact .
Q. How can researchers verify DIAD purity and structural integrity?
- Analytical methods :
Q. What are the primary applications of DIAD in organic synthesis?
DIAD is widely used in:
- Mitsunobu reactions : For stereospecific C–O/C–N bond formation, e.g., synthesizing benzopyrans .
- Radical-mediated oxyaminations : As a trapping agent for amidoxyl radicals in alkene difunctionalization .
- Peptide mimetics : Preparation of guanidine-rich polymers for cell-penetrating peptides .
Advanced Research Questions
Q. How can thermal decomposition hazards of DIAD be assessed and mitigated?
Thermal stability is evaluated via:
- Thermogravimetric Analysis (TGA) : Decomposition onset at ~120°C with exothermic peaks .
- Differential Scanning Calorimetry (DSC) : Measures heat flow to identify critical temperature thresholds .
- Mitigation : Use diluted solutions (e.g., 40% in toluene) to reduce reaction exothermicity .
Study | Method | Key Finding |
---|---|---|
Jia et al. (2020) | TGA/DSC | Exothermic decomposition above 120°C |
Liu et al. (2020) | Numerical modeling | Identified adiabatic temperature rise risks |
Q. What strategies enhance enantioselectivity in DIAD-mediated asymmetric amination?
- Catalyst design : Calcium-bis(phosphate) complexes enable syn-1,2-diamine synthesis with up to 95% ee .
- Reaction conditions :
- Mechanistic insight : DFT calculations support a bifunctional catalytic cycle involving zwitterionic intermediates .
Q. How does DIAD participate in radical-mediated alkene functionalization?
In oxyamination reactions:
- Amidoxyl radical generation : DIAD acts as a radical trap, enabling regioselective addition to alkenes .
- Stereochemical control : Cyclic alkenes yield trans-products, complementing cis-selective methods .
- Substrate scope : Compatible with hydroxamic acids for N–O bond formation .
Q. How should researchers address contradictions in thermal stability data across studies?
Discrepancies arise from:
- Experimental variables : Heating rates, sample purity, and atmosphere (e.g., N₂ vs. air) .
- Validation : Reproduce studies using standardized protocols (e.g., ASTM E537 for DSC).
- Computational modeling : Compare experimental data with simulated decomposition pathways .
Q. What mechanistic insights explain DIAD’s role in catalytic cycles?
In asymmetric amination:
- Intermediate formation : DIAD coordinates with catalysts to form hydrogen-bonded transition states .
- Kinetic studies : Nonlinear effects (NLEs) confirm monomeric catalyst behavior .
- Proton transfer : Key step in generating a-aminoimine products .
Q. How can DIAD’s compatibility with sensitive substrates be optimized?
Properties
IUPAC Name |
propan-2-yl (NE)-N-propan-2-yloxycarbonyliminocarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4/c1-5(2)13-7(11)9-10-8(12)14-6(3)4/h5-6H,1-4H3/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWRJUBEIPHGQF-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N=NC(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/N=N/C(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50894754 | |
Record name | Diisopropyl azodicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50894754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange liquid; [Merck Index] Pungent odor; [Alfa Aesar MSDS] | |
Record name | Diisopropyl azodicarboxylate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20607 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
2446-83-5, 939987-56-1 | |
Record name | Diisopropyl azodicarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002446835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diisopropyl azodicarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0939987561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diisopropyl azodicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50894754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diisopropyl azodicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.730 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIISOPROPYL AZODICARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W701BXX4K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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